molecular formula C22H14N2OS B2720406 (E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile CAS No. 692287-44-8

(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile

Cat. No. B2720406
CAS RN: 692287-44-8
M. Wt: 354.43
InChI Key: XGVCGFXRWJKNIX-SFQUDFHCSA-N
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Description

(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile is a heterocyclic compound belonging to the class of thiophenes, which are five-membered aromatic compounds containing a sulfur atom. This compound has been studied extensively in the past few decades due to its potential applications in medicine, biochemistry, and other scientific fields. The synthesis of (E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile is relatively simple and can be achieved through a variety of methods. It has been used in a variety of scientific research applications, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Scientific Research Applications Framework

1. Advanced Material Synthesis and Environmental Applications Compounds with complex aromatic structures, such as the one , often find applications in the development of new materials with specific optical, electronic, or structural properties. Research on similar compounds has led to innovations in fluorescent chemosensors, which are crucial for detecting various ions and molecules with high sensitivity and selectivity (Roy, 2021). Such chemosensors have vast applications ranging from environmental monitoring to biomedical diagnostics.

2. Pharmacological and Biomedical Research The exploration of unique compounds for their pharmacological properties is a significant area of scientific research. Compounds derived from or structurally similar to "(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile" could be investigated for their therapeutic potentials. For example, studies on natural compounds like nerolidol have revealed a wide range of pharmacological activities, including anti-inflammatory and neuroprotective effects (Chan et al., 2016). This suggests a potential research avenue for investigating the biological activities and therapeutic applications of the compound .

3. Environmental Degradation and Toxicology Understanding the environmental fate and toxicological impact of complex organic compounds is crucial for assessing their safety and ecological implications. Research into the biodegradation pathways and toxic effects of various compounds, including pharmaceuticals and industrial chemicals, provides essential insights into managing and mitigating environmental pollution. The degradation studies of acetaminophen, for instance, highlight the importance of advanced oxidation processes in breaking down recalcitrant compounds in water sources (Qutob et al., 2022). Similar methodologies could be applied to study the environmental behavior and degradation mechanisms of "(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile".

properties

IUPAC Name

(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2OS/c23-13-17(22-6-3-11-26-22)12-16-7-9-19(10-8-16)24-14-18(15-25)20-4-1-2-5-21(20)24/h1-12,14-15H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVCGFXRWJKNIX-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CC=CS4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=CS4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile

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